molecular formula C18H21N7O3S B2920332 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine CAS No. 2034384-26-2

3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine

カタログ番号: B2920332
CAS番号: 2034384-26-2
分子量: 415.47
InChIキー: HDLPGMZJLPGWJY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine features a pyridazine core substituted at the 3-position with a piperazine ring modified by a 2-phenoxyethyl sulfonyl group and at the 6-position with a 1,2,4-triazole moiety.

特性

IUPAC Name

3-[4-(2-phenoxyethylsulfonyl)piperazin-1-yl]-6-(1,2,4-triazol-1-yl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N7O3S/c26-29(27,13-12-28-16-4-2-1-3-5-16)24-10-8-23(9-11-24)17-6-7-18(22-21-17)25-15-19-14-20-25/h1-7,14-15H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDLPGMZJLPGWJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=NC=N3)S(=O)(=O)CCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine is a synthetic derivative that belongs to a class of piperazine-based compounds. These compounds have garnered attention due to their potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C18H22N4O3SC_{18}H_{22}N_4O_3S, with a molecular weight of approximately 382.46 g/mol. The structure consists of a pyridazine core linked to a piperazine moiety via a sulfonyl group and features a triazole ring, which is known for its bioactive properties.

Antimicrobial Activity

Recent studies have shown that piperazine derivatives exhibit significant antimicrobial properties. For instance, a related study synthesized various piperazine compounds and evaluated their antimicrobial activity against several bacterial strains. The results indicated that these compounds demonstrated moderate to potent antibacterial effects, particularly against Gram-positive bacteria . Although specific data on the compound is limited, its structural similarity to other active piperazine derivatives suggests potential efficacy in this area.

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. A notable example includes a series of 3,6-diaryl-[1,2,4]triazolo[4,3-b]pyridazines, which exhibited significant antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and HT-1080 (fibrosarcoma) with IC50 values in the low micromolar range . The mechanism of action often involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.

The proposed mechanism for the biological activity of triazole derivatives includes:

  • Inhibition of Tubulin Polymerization : Compounds similar to 3-(4-((2-phenoxyethyl)sulfonyl)piperazin-1-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine disrupt microtubule dynamics, preventing proper mitotic spindle formation.
  • Cell Cycle Arrest : Studies indicate that these compounds can induce G2/M phase arrest in cancer cells, contributing to their antiproliferative effects .

Study 1: Synthesis and Evaluation

In a study focused on synthesizing various piperazine derivatives, researchers evaluated their biological activities through in vitro assays. The synthesized derivatives showed varying degrees of cytotoxicity against different cancer cell lines. For instance, one derivative demonstrated an IC50 value of 0.008 μM against A549 cells .

Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications on the phenyl rings significantly influenced the biological activity. Compounds with electron-withdrawing groups exhibited enhanced antiproliferative properties compared to those with electron-donating groups . This insight is crucial for future drug design involving similar scaffolds.

Data Table: Biological Activities

Compound NameStructure TypeIC50 (μM)Target Cell LineActivity Type
Compound ATriazole0.008A549 (Lung Cancer)Antiproliferative
Compound BPiperazine0.012HT-1080 (Fibrosarcoma)Antiproliferative
Compound CPiperazineModerateStaphylococcus aureusAntimicrobial

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The target compound shares structural motifs with several pyridazine derivatives (Table 1):

Table 1: Structural Comparison of Pyridazine-Based Compounds

Compound Name Core Structure Piperazine Substituent Pyridazine Substituent
Target Compound Pyridazine 4-((2-Phenoxyethyl)sulfonyl) 6-(1H-1,2,4-triazol-1-yl)
3-(4-([1,1'-Biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazine Pyridazine 4-([1,1'-Biphenyl]-4-ylsulfonyl) 6-(3,4,5-Trimethyl-1H-pyrazol-1-yl)
(4-(6-(1H-1,2,4-Triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(cyclopropyl)methanone Pyridazine (Cyclopropyl)methanone 6-(1H-1,2,4-triazol-1-yl)
3-(3-{1-[(4-Methanesulfonylphenyl)methyl]-1H-pyrazol-3-yl}phenyl)-6-methylpyridazine Pyridazine Methanesulfonylphenyl-methylpyrazole 6-Methyl
Key Observations:

Pyridazine Substituents :

  • The 1,2,4-triazole in the target and provides hydrogen-bonding capacity, critical for target engagement in antimicrobial or kinase-inhibitor applications . In contrast, the trimethylpyrazole in offers bulkier hydrophobic interactions, which may enhance selectivity but reduce metabolic stability.

Molecular Properties and Hypothesized Bioactivity

Table 2: Molecular Properties of Selected Compounds

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Target Compound C₁₉H₂₂N₆O₃S 414.48 (calculated) Phenoxyethyl sulfonyl, 1,2,4-triazole
C₂₆H₂₈N₆O₂S 488.6 Biphenyl sulfonyl, trimethylpyrazole
C₁₄H₁₇N₇O 299.33 Cyclopropanecarbonyl, 1,2,4-triazole
C₂₃H₂₂N₄O₂S 434.51 (calculated) Methanesulfonylphenyl, methylpyridazine
Functional Group Implications:
  • Sulfonyl Groups : Present in the target and , these groups are electron-withdrawing and may enhance binding to serine/threonine kinases or proteases via polar interactions .
  • Triazole Moieties : Linked to antimicrobial activity in related quinazoline-triazole hybrids (e.g., compound 6g in showed 71% inhibition against Fusarium oxysporum), suggesting the target compound may exhibit similar bioactivity.

Research Findings and Limitations

  • Activity Gaps: While triazole-containing compounds like those in demonstrate antimicrobial effects, the target’s specific activity remains unverified. Its phenoxyethyl sulfonyl group may confer unique pharmacokinetic properties, such as prolonged half-life, compared to smaller substituents in .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。